
Tetrabutylammonium hydroxide 30-hydrate
Overview
Description
Tetrabutylammonium hydroxide 30-hydrate is a chemical compound with the formula (C₄H₉)₄NOH·30H₂O. It is a strong alkali containing a quaternary ammonium ion and is commonly used in organic synthesis. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium hydroxide 30-hydrate is typically prepared in situ from tetrabutylammonium halides (e.g., tetrabutylammonium bromide) by reacting them with silver oxide or using an ion exchange resin . The reaction can be represented as follows:
(C₄H₉)₄NBr+Ag₂O→(C₄H₉)₄NOH+AgBr
Attempts to isolate tetrabutylammonium hydroxide often lead to Hofmann elimination, resulting in the formation of tributylamine and 1-butene .
Industrial Production Methods
In industrial settings, tetrabutylammonium hydroxide is produced by blending potassium hydroxide with methanol and adding the mixture to a solution of tetrabutylammonium bromide in methanol. The resulting mixture is filtered and precipitated under reduced pressure, followed by heating, refluxing, cooling, and crystallization to obtain the final product .
Chemical Reactions Analysis
Core Reaction Types
TBAOH·30H₂O participates in diverse reaction mechanisms, often acting as a phase-transfer catalyst or base:
Substitution Reactions
- Dichlorocarbene Generation : Reacts with chloroform (CHCl₃) to produce dichlorocarbene (CCl₂), a key intermediate in cyclopropanation reactions .
Neutralization Reactions
- Forms lipophilic salts with mineral acids (e.g., HCl, HF), enabling solubility in organic solvents : Example: Reaction with hydrofluoric acid yields tetrabutylammonium fluoride (TBAF), useful in desilylation .
Hofmann Elimination
Phase-Transfer Catalysis
TBAOH·30H₂O facilitates reactions between immiscible phases:
- Alkylation of Amines : Accelerates benzylation of amines under mild conditions .
- Deprotonation : Enables deprotonation of weakly acidic substrates (e.g., phenols) in biphasic systems .
Chemoselective Allenylation
- Catalyzes allenylation of aldehydes with trimethylsilyl (TMS)-protected alkynes to synthesize α-allenols :
Hydroxyalkylation of Phenols
- Promotes reaction of phenols with cyclic carbonates (e.g., ethylene carbonate) to form aryl β-hydroxyethyl ethers :
Lignin Degradation
TBAOH·30H₂O efficiently cleaves lignin’s ether linkages, converting lignocellulosic biomass into aromatic monomers :
Substrate | Conditions | Major Products | Yield | Time |
---|---|---|---|---|
Sodium lignosulfonate | 150°C, TBAOH·30H₂O | Vanillin, p-hydroxybenzaldehyde | 4.8% | 43 h |
Soda lignin | 160°C, aqueous NaOH | Syringaldehyde, acetovanillone | 3.2% | 48 h |
Key Findings :
- Achieves selective degradation of lignin over cellulose .
- Outperforms NaOH in generating low-molecular-weight aromatics under similar conditions .
Comparative Reaction Efficiency
Industrial and Environmental Relevance
- Wastewater Treatment : Removes heavy metals via precipitation of tetrabutylammonium-metal complexes .
- Nanotechnology : Assists in synthesizing hexaniobate nanoscrolls for catalytic applications .
TBAOH·30H₂O’s versatility in organic transformations, biomass valorization, and industrial processes underscores its importance in modern chemistry. Its phase-transfer capabilities and mild reaction conditions make it preferable to traditional bases like NaOH for selective syntheses .
Scientific Research Applications
Organic Synthesis
TBAOH·30H₂O is widely used as a phase-transfer catalyst, which enhances the efficiency of reactions between organic and aqueous phases. Key applications include:
- Chemoselective Reactions : It facilitates the synthesis of α-allenols through the allenylation of aldehydes with TMS-protected alkynes.
- Lignin Conversion : Research indicates its effectiveness in converting lignin-derived compounds into valuable chemicals such as vanillin and p-hydroxybenzaldehyde, thus enhancing the utility of lignocellulosic biomass .
Analytical Chemistry
In analytical settings, TBAOH·30H₂O is utilized for:
- Preparation of Reagents : It aids in the detection and quantification of substances, contributing to the development of various analytical methods .
- Phase-transfer Catalysis : Its role as a phase-transfer agent is crucial for improving the efficiency of chromatographic techniques .
Polymer Production
TBAOH·30H₂O plays a significant role in the production of specialty polymers by:
Electrochemistry
The compound is employed in electrochemical applications to:
- Develop ionic liquids that enhance conductivity and stability in electrochemical cells . This application is particularly relevant in battery technology and other energy storage systems.
Environmental Applications
TBAOH·30H₂O is also significant in environmental science:
- Wastewater Treatment : It assists in removing heavy metals and organic pollutants from wastewater, contributing to cleaner water solutions .
Lignin Degradation
A study demonstrated that TBAOH·30H₂O could achieve low molecular weight products from sodium lignosulfonate with a yield of 4.8% over 43 hours. This highlights its potential for sustainable chemical production from biomass sources .
Chemoselective Reactions
Research has shown that TBAOH·30H₂O effectively acts as a base in the synthesis of α-allenols, showcasing its versatility and effectiveness in organic synthesis applications.
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Organic Synthesis | Phase-transfer catalyst for various reactions | Enhances reaction efficiency |
Analytical Chemistry | Preparation of analytical reagents | Aids detection and quantification |
Polymer Production | Improves polymer properties | Enhances solubility and thermal stability |
Electrochemistry | Development of ionic liquids | Increases conductivity and stability |
Environmental Science | Wastewater treatment | Removes heavy metals and pollutants |
Safety Considerations
While TBAOH·30H₂O is effective in various applications, it poses significant hazards:
- It can cause severe skin burns and eye damage upon contact, necessitating strict safety precautions during handling.
Mechanism of Action
Tetrabutylammonium hydroxide 30-hydrate acts as a strong base, facilitating deprotonation and nucleophilic substitution reactions. Its quaternary ammonium ion enhances solubility in organic solvents, making it effective in phase-transfer catalysis . The compound’s hydroxide ion acts as a nucleophile, participating in various organic transformations .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium fluoride: Used in desilylation reactions.
Tetrabutylammonium bromide: Used as a precursor in the synthesis of tetrabutylammonium hydroxide.
Uniqueness
Tetrabutylammonium hydroxide 30-hydrate is unique due to its high solubility in both water and organic solvents, making it a versatile reagent in organic synthesis and phase-transfer catalysis .
Biological Activity
Tetrabutylammonium hydroxide 30-hydrate (TBAOH·30H₂O) is a quaternary ammonium compound that exhibits significant biological activity, particularly in organic synthesis and catalysis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : (C₄H₉)₄NOH·30H₂O
- Molecular Weight : 239.5 g/mol
- CAS Number : 147741-30-8
TBAOH·30H₂O is a strong alkali with high solubility in both water and organic solvents, making it a versatile reagent in various chemical reactions.
Target of Action
TBAOH·30H₂O primarily acts as a strong base and catalyst. It facilitates organic transformations, particularly in the degradation of lignins to produce monomeric aromatics.
Biochemical Pathways
The compound influences several biochemical pathways:
- Organic Synthesis : It is utilized for chemoselective reactions, such as the allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols.
- Lignin Conversion : TBAOH·30H₂O has been shown to effectively convert lignin-derived compounds into valuable chemicals like p-hydroxybenzaldehyde and vanillin, enhancing the utility of lignocellulosic biomass .
Cellular Effects
While TBAOH·30H₂O is effective in catalysis, it also poses significant hazards:
- Toxicity : It can cause severe skin burns and eye damage upon contact. Therefore, safety precautions are essential when handling this compound .
Case Studies
- Lignin Degradation : A study demonstrated that TBAOH·30H₂O could achieve low molecular weight products from sodium lignosulfonate with a yield of 4.8% over 43 hours .
- Chemoselective Reactions : Research highlighted its role as a base in the synthesis of α-allenols, showcasing its effectiveness in organic synthesis applications .
Applications in Organic Chemistry
TBAOH·30H₂O is frequently used in:
- Phase-transfer Catalysis : Its ability to facilitate reactions between immiscible phases enhances reaction efficiency.
- Nanotechnology : The compound is employed in synthesizing nanostructures, indicating its versatility beyond traditional organic chemistry applications.
Comparative Analysis
Property | Tetrabutylammonium Hydroxide | Tetrabutylammonium Bromide | Tetrabutylammonium Fluoride |
---|---|---|---|
Solubility | High in water and organic solvents | Moderate | High |
Biological Activity | Strong base for organic synthesis | Less reactive | Used for desilylation |
Toxicity | Causes severe burns | Moderate | Low |
Hazards
Q & A
Basic Research Questions
Q. How should TBAH·30H₂O be stored to maintain stability in laboratory settings, and what are the consequences of improper storage?
TBAH·30H₂O is hygroscopic and thermally sensitive. It must be stored at 2–8°C in airtight containers to prevent deliquescence and degradation. Exposure to moisture or temperatures >30°C can lead to hydrolysis, reducing its efficacy as a phase-transfer catalyst or ion-pairing reagent. Storage deviations may alter pH in buffered systems or introduce water into anhydrous reactions, skewing stoichiometry .
Q. What methods are recommended for assessing the purity of TBAH·30H₂O, and how can researchers validate its quality?
- Titration : Use 0.1 M HCl with potentiometric detection to quantify hydroxide content. USP standards specify ≥98% purity, with deviations corrected via blank titration .
- NMR Spectroscopy : Analyze the ¹H-NMR spectrum (DMSO-d₆) for characteristic tetrabutylammonium peaks (δ 0.91–1.57 ppm) and absence of degradation byproducts like tributylamine .
- LC-MS : Detect impurities using reversed-phase chromatography with mobile phases containing 20 mM ammonium acetate .
Advanced Research Questions
Q. How can TBAH·30H₂O be optimized as a phase-transfer catalyst in lignin depolymerization?
TBAH·30H₂O acts as a solvent and catalyst in lignin conversion to vanillin. Key parameters:
- Solvent System : Use a 1:3 (v/v) mixture of water and ethanol to enhance lignin solubility while minimizing side reactions .
- Temperature : Maintain 80–100°C for 6–12 hours to balance depolymerization rate and product degradation.
- Validation : Monitor reaction progress via FTIR-ATR (C=O stretch at 1,710 cm⁻¹ for vanillin) and quantify yields using HPLC with a C18 column .
Q. What experimental considerations are critical when using TBAH·30H₂O in radiopharmaceutical synthesis (e.g., [¹⁸F]FLT)?
- Matrix Compatibility : Prepare a citrate buffer (pH 5.0 ± 0.2) with 1.10 g disodium-hydrogencitrate-1.5-hydrate and 6.28 g trisodium-citrate-2-hydrate to stabilize TBAH·30H₂O in radiolabeling reactions .
- Concentration Range : Validate TBAH·30H₂O concentrations (40–115 mg/L) via TLC with silica plates and a mobile phase of methanol:NH₄OH (90:10 v/v). Detection limits: ≤45 mg/L for regulatory compliance .
- pH Control : Adjust with 1 N HCl/NaOH to maintain pH 5.0–8.0; deviations >8.0 risk hydroxide-driven decomposition of fluorinated intermediates .
Q. How does TBAH·30H₂O influence chromatographic separations in HPLC/UHPLC methods?
- Ion-Pairing Mechanism : At 20 mM in the mobile phase, TBAH·30H₂O masks silanol groups on C18 columns, improving peak symmetry for basic compounds (e.g., pharmaceuticals).
- Method Optimization : Use a gradient of 0.1% TFA in water (A) and acetonitrile (B) with a flow rate of 0.7 mL/min. Adjust TBAH·30H₂O concentration to balance retention time and resolution .
Q. Contradictions and Resolutions
- Purity Discrepancies : While USP mandates ≥98% purity , commercial batches may vary (e.g., 98–101% ). Validate via titration or NMR before critical experiments.
- Storage Guidelines : Earlier protocols recommend 40% aqueous TBAH, but USP now prioritizes TBAH·30H₂O due to better stability .
Properties
IUPAC Name |
tetrabutylazanium;hydroxide;triacontahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGIRVKFXSRUOX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H97NO31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584991 | |
Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147741-30-8 | |
Record name | N,N,N-Tributylbutan-1-aminium hydroxide--water (1/1/30) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium hydroxide 30-hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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